Tripiperaquine
Description
Structure
3D Structure
Properties
CAS No. |
53658-96-1 |
|---|---|
Molecular Formula |
C34H40Cl2N8+2 |
Molecular Weight |
631.6 g/mol |
IUPAC Name |
7-chloro-4-[4-[4-[1-(7-chloroquinolin-4-yl)-4-aza-1-azoniabicyclo[4.2.0]octan-4-yl]piperazin-1-yl]-4-aza-1-azoniabicyclo[4.2.0]octan-1-yl]quinoline |
InChI |
InChI=1S/C34H40Cl2N8/c35-25-1-3-29-31(21-25)37-9-5-33(29)43-17-7-27(43)23-41(15-19-43)39-11-13-40(14-12-39)42-16-20-44(18-8-28(44)24-42)34-6-10-38-32-22-26(36)2-4-30(32)34/h1-6,9-10,21-22,27-28H,7-8,11-20,23-24H2/q+2 |
InChI Key |
ZMBDVIZOGAJHAC-UHFFFAOYSA-N |
SMILES |
C1C[N+]2(C1CN(CC2)N3CCN(CC3)N4CC[N+]5(CCC5C4)C6=C7C=CC(=CC7=NC=C6)Cl)C8=C9C=CC(=CC9=NC=C8)Cl |
Canonical SMILES |
C1C[N+]2(C1CN(CC2)N3CCN(CC3)N4CC[N+]5(CCC5C4)C6=C7C=CC(=CC7=NC=C6)Cl)C8=C9C=CC(=CC9=NC=C8)Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
1,4-bis(1-(7-chloro-4-quinoline)-4- ethylpiperazinyl)piperazine M 1020 tripiperaquine tripiperaquine phosphate (1:1) |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of Tripiperaquine
Established Synthetic Pathways for Tripiperaquine Core Structure
The synthesis of the this compound core structure is rooted in the well-established chemistry of 4-aminoquinolines. A primary and versatile method for constructing the 4-aminoquinoline (B48711) scaffold involves the nucleophilic aromatic substitution (SNAr) reaction. frontiersin.org This typically utilizes 4,7-dichloroquinoline (B193633) as a key starting material. The chlorine atom at the 4-position of the quinoline (B57606) ring is highly susceptible to nucleophilic attack by various amines.
Microwave-assisted synthesis has emerged as an efficient method for preparing 4-aminoquinoline derivatives, often resulting in high yields (up to 95%) and shorter reaction times compared to conventional heating methods. mdpi.com The reaction conditions, such as the choice of solvent (e.g., DMSO, ethanol, acetonitrile) and the use of a base, can be optimized depending on the nature of the reacting amine. frontiersin.org
Another significant approach involves the condensation of appropriate amines with 4,7-dichloroquinoline. For instance, the synthesis of N-benzyl-4-aminoquinolines has been achieved by reacting the corresponding benzylamines with 4,7-dichloroquinoline in N-methyl-2-pyrrolidone (NMP) in the presence of potassium carbonate and triethylamine. plos.org The synthesis of this compound itself, an analogue of piperaquine (B10710), was reported in 1983, highlighting its development as a potential antimalarial agent. nih.govwho.int
More advanced synthetic strategies for the 4-aminoquinoline core include palladium-catalyzed dehydrogenative aromatization of 2,3-dihydroquinolin-4(1H)-ones with amines and three-component reactions involving an imidoylative Sonogashira/cyclization cascade. frontiersin.org These methods offer alternative routes to functionalized 4-aminoquinolines.
The general synthetic scheme for many 4-aminoquinoline derivatives, which forms the basis for the this compound structure, can be summarized by the reaction of 4,7-dichloroquinoline with a suitable diamine linker.
Strategies for Derivatization of the Piperazine (B1678402) and Quinoline Moieties
Derivatization of the piperazine and quinoline moieties of this compound and related compounds is a key strategy in medicinal chemistry to modulate their physicochemical properties and biological activity.
Piperazine Moiety Derivatization: The piperazine ring system offers multiple sites for chemical modification. For instance, the secondary amine groups within the piperazine linker can be functionalized. In the synthesis of related compounds, piperazine derivatives have been used to introduce specific functionalities. nih.gov For example, novel quinoline-piperazine hybrids have been synthesized by reacting quinoline-conjugated piperazine derivatives with various sulfonyl chlorides and acid chlorides to form sulfonamides and amides, respectively. nih.gov These modifications aim to explore the structure-activity relationship (SAR) and potentially enhance the therapeutic profile of the parent compound.
Quinoline Moiety Derivatization: The quinoline ring itself can be modified at various positions to create analogues with altered properties. The introduction of different substituents on the quinoline nucleus can influence the molecule's electronic and steric properties, which in turn can affect its interaction with biological targets. For example, the synthesis of 4-aminoquinoline-derived thiazolidines involves coupling 4-aminoquinoline derivatives with Boc-protected thiazolidine-4-carboxylic acid derivatives. tandfonline.com This introduces a heterocyclic ring system to the side chain of the 4-aminoquinoline core.
Structure-activity relationship (SAR) studies on related compounds, such as meperidine analogues, have shown that substitutions on the aryl ring and modifications of the piperidine (B6355638) nitrogen can significantly impact the compound's binding affinity and selectivity for its target. uno.edu
Application of Combinatorial Chemistry in this compound Analogue Synthesis
Combinatorial chemistry is a powerful technique for rapidly generating large libraries of structurally related compounds for screening and optimization. combichemistry.comwikipedia.orgniscpr.res.in This approach is highly applicable to the synthesis of this compound analogues by systematically varying the building blocks that constitute the final molecule.
Two primary approaches in combinatorial chemistry are parallel synthesis and split-mix (or split and pool) synthesis. libretexts.org
Parallel Synthesis: In this method, a series of individual compounds are synthesized simultaneously in separate reaction vessels, often on a microscale using robotic instrumentation. libretexts.org For this compound analogues, a library could be generated by reacting a set of different quinoline precursors with a variety of piperazine-containing linkers in a multi-well plate format.
Split-Mix Synthesis: This technique allows for the creation of much larger libraries. wikipedia.org A solid support (e.g., resin beads) is divided into portions, and each portion is reacted with a different building block. The portions are then recombined, mixed, and split again for the next reaction step with another set of building blocks. This process is repeated for several cycles, leading to a vast number of unique compounds on the beads. libretexts.org
For synthesizing this compound analogues, a combinatorial approach could involve:
A diverse set of substituted 4,7-dichloroquinolines.
A library of different diamine or piperazine-based linkers.
Various terminal capping groups to be attached to the piperazine moieties.
By combining these sets of building blocks, a large and diverse library of this compound analogues can be efficiently synthesized for biological evaluation.
Integration of Medicinal Chemistry Principles in this compound Synthesis
The synthesis of this compound and its analogues is guided by fundamental principles of medicinal chemistry, which aim to design and synthesize compounds with improved therapeutic properties. nih.govwayne.eduselvita.com
Structure-Activity Relationship (SAR) Studies: A core principle is the systematic investigation of how chemical structure relates to biological activity. nih.gov For 4-aminoquinoline derivatives, SAR studies have been crucial in understanding the features necessary for their therapeutic effects. For instance, the design of new 4-aminoquinolines often focuses on creating molecules that can retain the activity of established drugs while avoiding known toxicity issues. plos.org Modifications to the side chains and the quinoline core are made to explore their impact on efficacy and safety. plos.orgunisi.it
Pharmacophore Modeling: The synthesis of new analogues is often guided by a pharmacophore model, which defines the essential three-dimensional arrangement of functional groups required for biological activity. For 4-aminoquinolines, the pharmacophore typically includes the quinoline ring system and the basic side chain. tandfonline.com
Physicochemical Property Optimization: Medicinal chemistry also focuses on optimizing the physicochemical properties of a drug candidate, such as solubility, lipophilicity, and metabolic stability. Derivatization of the piperazine and quinoline moieties can be used to fine-tune these properties. For example, introducing polar groups can increase aqueous solubility, while modifying metabolically labile sites can improve the compound's half-life. plos.org
Elucidation of Tripiperaquine S Molecular and Biochemical Mechanisms of Action
Interactions with Parasitic Biological Targets
Specific interactions of Tripiperaquine with parasitic biological targets, such as those found in Plasmodium species or other parasites, are not detailed in the available search results.
While the inhibition of heme detoxification pathways, leading to the accumulation of toxic heme and the disruption of hemozoin formation, is a known mechanism for several antimalarial drugs (e.g., chloroquine), specific research findings on this compound's direct role in inhibiting these pathways in Plasmodium species are not available.
The interference with folate synthesis pathways, crucial for nucleic acid and protein synthesis in parasites, is a well-established mechanism for antifolate drugs like pyrimethamine, which targets dihydrofolate reductase (DHFR), and sulfonamides, which target dihydropteroate (B1496061) synthase (DHPS). However, specific data on how this compound interferes with these pathways in parasites are not provided in the consulted literature.
Modulation of Cellular Processes by this compound
Information regarding the specific modulation of cellular processes by this compound, such as its effects on cell growth, division, or other cellular functions, is not detailed in the available search results.
Biochemical Pathways Affected by this compound Activity
The specific biochemical pathways affected by this compound activity are not identified or described in the provided information. General biochemical pathways in parasites, including glycolysis, electron transport, purine (B94841) salvage, pyrimidine (B1678525) biosynthesis, and folic acid metabolism, are known targets for antiparasitic agents. However, this compound's specific impact on these or other pathways is not elucidated.
Mechanisms of Drug Resistance to Tripiperaquine
Cellular and Molecular Basis of Tripiperaquine Resistance
The primary molecular determinant of high-grade piperaquine (B10710) resistance in P. falciparum is the acquisition of novel mutations in the P. falciparum chloroquine (B1663885) resistance transporter (PfCRT) gene. nih.govmalariaworld.orgmalariaworld.org PfCRT is a transmembrane protein located on the membrane of the parasite's digestive vacuole (DV), an acidic organelle where the parasite digests host hemoglobin. nih.govmalariaworld.org The DV is also the primary site of action for quinoline (B57606) drugs like this compound, which are thought to interfere with the detoxification of heme, a toxic byproduct of hemoglobin digestion.
Resistance arises when mutations in PfCRT alter the transporter's structure and function, enabling it to recognize and actively transport this compound out of the DV. nih.gov This reduces the intracellular concentration of the drug at its target, allowing the parasite to survive. nih.gov These resistance-conferring mutations have typically arisen on a genetic background of PfCRT that already confers resistance to chloroquine, such as the Dd2 haplotype prevalent in Southeast Asia. nih.gov The selective pressure exerted by the widespread use of dihydroartemisinin-piperaquine combination therapies has driven the emergence and spread of these newly adapted PfCRT variants. nih.gov
Role of Efflux Pumps in Reducing Intracellular this compound Concentration
The PfCRT protein functions as an efflux pump, a type of transporter that actively removes substances from a cell or cellular compartment. In the context of this compound resistance, mutant PfCRT specifically pumps the drug out of the digestive vacuole, preventing it from reaching the high concentrations needed to inhibit heme detoxification. nih.gov This efflux mechanism is central to the resistance phenotype.
Studies have demonstrated that parasites with specific PfCRT mutations accumulate significantly less drug compared to sensitive parasites, providing direct evidence for the role of PfCRT as an efflux pump for this compound. nih.gov This process is energy-dependent and is a key survival strategy for the parasite under drug pressure. The overexpression or mutation of other transporters, such as the P. falciparum multidrug resistance 1 transporter (PfMDR1), has also been implicated in modulating susceptibility to various antimalarials, although mutations in PfCRT are considered the primary driver of high-level piperaquine resistance. nih.govmalariaworld.org
Structure Activity Relationship Sar Studies of Tripiperaquine and Its Analogues
Identification of Key Pharmacophoric Features for Biological Activity
The antimalarial activity of bisquinoline compounds like piperaquine (B10710) is largely attributed to their ability to accumulate in the acidic digestive vacuole of the parasite and interfere with the detoxification of heme into hemozoin. wikipedia.orgnih.gov Pharmacophore modeling has identified several key structural features essential for this biological activity. nih.gov
The fundamental pharmacophore for a bisquinoline antimalarial includes:
Two 4-Aminoquinoline (B48711) Scaffolds: These planar aromatic ring systems are critical for interacting with heme (ferriprotoporphyrin IX) and for π-π stacking interactions, which are believed to inhibit hemozoin formation. nih.gov The 7-chloro substituent on the quinoline (B57606) ring is a common feature that enhances activity.
Basic Nitrogen Atoms: The presence of basic aliphatic amine groups within the piperazine (B1678402) rings and the side chain is vital. nih.gov At the acidic pH of the parasite's digestive vacuole, these nitrogens become protonated, leading to the trapping and accumulation of the drug within this organelle. This high concentration is a prerequisite for its mechanism of action. acs.org
A pharmacophore model developed for potent bisquinolines highlights the spatial arrangement of these features, emphasizing the distance between the two quinoline nitrogen atoms and the central basic amines of the linker as being critical for potent activity. acs.org
Quantitative Structure-Activity Relationship (QSAR) Modeling for Tripiperaquine Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activity. nih.govjmaterenvironsci.com For quinoline-based antimalarials, QSAR studies have been instrumental in predicting the potency of new derivatives and optimizing lead compounds. nih.govmdpi.com
These models are built using a training set of molecules with known antimalarial activities (e.g., IC50 values) and a range of calculated molecular descriptors. The goal is to generate a statistically significant equation that can predict the activity of novel, untested compounds.
| Descriptor Class | Specific Descriptor Example | Potential Influence on Antimalarial Activity |
|---|---|---|
| Topological | Wiener Index (Path Number) | Relates to molecular branching and size, affecting transport and binding. |
| Electronic | Partial Negative Surface Area (PNSA) | Influences intermolecular interactions, such as hydrogen bonding, with the biological target. nih.gov |
| Spatial (3D) | Molecular Shadow Area | Describes the molecule's shape and bulk (steric effects), which can impact receptor fit. nih.gov |
| Thermodynamic | Heat of Formation | Relates to the molecule's intrinsic stability, which can affect its reactivity and interactions. nih.gov |
| Hydrophobic | LogP (Partition Coefficient) | Governs the ability of the drug to cross biological membranes to reach its target site. |
QSAR models for quinoline derivatives have successfully guided the design of novel compounds with enhanced activity by identifying the optimal physicochemical properties required. nih.gov For instance, models have shown that specific steric and electrostatic fields around the molecule are critical for its interaction with targets like Plasmodium falciparum lactate (B86563) dehydrogenase. nih.gov
Impact of Substituent Modifications on Antimalarial Efficacy
The synthesis and evaluation of analogues of piperaquine have provided significant insights into how modifications of its structure affect antimalarial potency. SAR studies have explored changes to both the quinoline core and the linker chain.
Linker Modifications: The bridge connecting the two quinoline moieties is a key area for modification. Studies on N,N-Bis(7-chloroquinolin-4-yl)heteroalkanediamines revealed that the type of heteroatom in the linker significantly impacts in vivo activity. miami.edu
Alkyl Ether and Piperazine Bridges: Analogues containing these linkers were found to be substantially more effective against Plasmodium berghei in animal models compared to those with alkylamine bridges. miami.edu
Linker Length: For a series of heteroalkane-bridged bisquinolines, no direct relationship was found between the length of the linker and the antimalarial activity, suggesting that the chemical nature of the linker is more critical than its length alone. miami.edu
Quinoline Ring Modifications: Changes to the 4-aminoquinoline rings also influence activity.
Unsymmetrical Bisquinolines: Creating analogues where the two quinoline systems are different has yielded compounds with very high potency against both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum. nih.gov
Electron-Donating vs. Electron-Withdrawing Groups: In related quinoline-chalcone hybrids, the presence of electron-donating groups (like methoxy (B1213986) or methyl) on associated aromatic rings generally leads to higher antimalarial activity compared to electron-withdrawing groups (like nitro or halogens). nih.gov
| Compound Modification | Example Structure | Impact on Activity (IC50 vs. P. falciparum) | Reference Finding |
|---|---|---|---|
| Symmetrical Bisquinoline (Piperaquine) | Two 7-chloroquinoline (B30040) rings linked by a bis-piperazine propane (B168953) chain | Highly active against CQS and CQR strains (nM range) | Baseline activity established in multiple studies. nih.gov |
| Unsymmetrical Bisquinoline | One 7-chloroquinoline and one modified quinoline ring | Many analogues retain or exceed the potency of symmetrical versions. nih.gov | Demonstrates that symmetry is not a strict requirement for high potency. |
| Linker Variation (Alkylamine) | Bisquinoline with an alkylamine bridge | Lower in vivo efficacy compared to piperazine or ether linkers. miami.edu | Shows the chemical nature of the linker is critical for efficacy. |
| Linker Variation (Alkyl Ether) | Bisquinoline with an alkyl ether bridge | Substantially more effective in vivo than alkylamine-bridged analogues. miami.edu | Suggests specific linker properties are needed for favorable pharmacokinetics. |
SAR in the Context of Drug-Resistant Parasitic Strains
A primary driver of resistance to quinoline antimalarials, including piperaquine, involves mutations in the P. falciparum chloroquine (B1663885) resistance transporter (PfCRT). nih.govnih.gov This transporter, located on the membrane of the parasite's digestive vacuole, can efflux the drug, preventing it from reaching the necessary concentration to inhibit heme detoxification. nih.gov
SAR studies are therefore critical for designing molecules that can evade or overcome this resistance mechanism.
Molecular Size and Structure: Piperaquine retains activity against many chloroquine-resistant strains, which is often attributed to its larger size and distinct structure compared to chloroquine. It is hypothesized that its bulkiness hinders its transport by the mutated PfCRT protein. nih.govresearchgate.net
Specific PfCRT Mutations: Different mutations in the pfcrt gene confer varying levels of resistance to piperaquine. For instance, the C350R mutation has been strongly associated with piperaquine resistance in South American parasite populations. researchgate.net In contrast, some mutations that confer piperaquine resistance can lead to a re-sensitization to chloroquine, a phenomenon known as fitness cost. nih.gov This suggests an opposing selective pressure that could be exploited.
Interaction with PfCRT: The ability of bisquinolines to retain activity against resistant strains may be due to a stronger interaction with hydrophobic residues of the PfCRT pump, which differs from the interaction of chloroquine. researchgate.net
The table below summarizes the relationship between key genetic markers in P. falciparum and susceptibility to piperaquine.
| Genetic Marker | Genotype | Impact on Piperaquine Susceptibility |
|---|---|---|
| pfcrt (PfCRT Transporter) | CVIET, SVMNT haplotypes | Associated with reduced sensitivity (increased resistance). nih.gov |
| C350R mutation | Strongly correlated with piperaquine treatment failure. researchgate.net | |
| pfmdr1 (P-glycoprotein homolog 1) | Sequence status | Studies suggest little to no direct effect on piperaquine sensitivity. nih.gov |
| Increased copy number | Associated with enhanced sensitivity to piperaquine. malariaworld.org | |
| pfpm2/pfpm3 (Plasmepsin II/III) | Gene amplification | Associated with piperaquine resistance, particularly in Southeast Asia. |
Computational Approaches in this compound SAR Analysis
Computational chemistry, particularly molecular docking and molecular dynamics (MD) simulations, provides powerful tools for analyzing the SAR of this compound analogues at the atomic level. scirp.org These methods help visualize and quantify the interaction between a drug molecule and its biological target, offering insights that can guide the rational design of more potent compounds.
Molecular Docking: This technique predicts the preferred orientation and binding affinity of a ligand (the drug) when bound to a receptor (the target protein or molecule). For piperaquine analogues, docking studies have been used to:
Investigate binding to heme, simulating how different substituents might enhance the inhibition of hemozoin formation. acs.org
Explore interactions with the binding cavity of PfCRT. plos.org Such studies can reveal key amino acid residues that interact with the drug, explaining how specific mutations might lead to resistance by disrupting this binding. Docking simulations have shown that both chloroquine and piperaquine can bind within the PfCRT cavity, but with different kinetic profiles and interactions. plos.org
Identify potential alternative targets, such as Plasmodium plasmepsin or dihydrofolate reductase enzymes. johnshopkins.edunih.gov
These computational approaches complement experimental SAR data, providing a theoretical framework to explain observed activities and to prioritize the synthesis of new analogues with a higher probability of success.
Design and Exploration of Tripiperaquine Analogues
Rational Design Principles for Novel Tripiperaquine Analogues
Rational drug design is a fundamental approach in medicinal chemistry, aiming to create new molecules with desired functionalities by predicting how their structure will influence their biological behavior nih.gov. For antimalarial compounds, this often involves understanding the mechanism of action, identifying key pharmacophores, and then systematically modifying the chemical structure to improve potency, selectivity, and overcome drug resistance mku.ac.kemdpi.com.
A prominent rational design strategy employed in antimalarial drug discovery is molecular hybridization. This technique involves the covalent fusion of two or more active compounds or pharmacophoric units derived from known bioactive molecules into a single new chemical entity mdpi.comresearchgate.net. The objective is to produce hybrid compounds with improved affinity, efficacy, modified selectivity profiles, and potentially novel mechanisms of action to circumvent existing resistance pathways mdpi.comnih.gov. For instance, new piperaquine (B10710) hybrid analogues have been designed by linking them with triazolopyrimidine and pyrazolopyrimidine scaffolds, demonstrating potential for antiplasmodial and transmission-blocking activities nih.govresearchgate.net. This approach aims to combine the beneficial properties of different pharmacophores, leading to synergistic effects or broader spectrum activity.
Scaffold Modifications and Isosteric Replacements in this compound Research
Scaffold modifications and isosteric replacements are critical strategies for optimizing lead compounds and discovering novel chemical entities. Scaffold hopping, a specific form of scaffold modification, involves replacing the central core structure of a known active compound with a novel chemotype while retaining or improving biological activity lshtm.ac.ukresearchgate.net. This can lead to compounds with improved physicochemical properties, reduced toxicity, or altered metabolic profiles enamine.netblumberginstitute.org. In the context of antimalarial research, this involves altering the core quinoline (B57606) or piperazine (B1678402) structures found in this compound and Piperaquine.
Strategies for Modulating Pharmacokinetic Properties Through Structural Analogue Design
Modulating pharmacokinetic (PK) properties is a key aspect of structural analogue design, aiming to optimize a drug's absorption, distribution, metabolism, and excretion (ADME) profile mdpi.comnih.gov. For antimalarial drugs like Piperaquine, which has a prolonged half-life contributing to its sustained antimalarial effect, maintaining or improving favorable PK properties in analogues is essential patsnap.com.
Strategies for modulating PK properties through structural design include:
Molecular Hybridization: As mentioned, this approach can prolong the half-life and increase solubility and bioavailability of new compounds researchgate.net.
In Silico Evaluation: Computational methods are increasingly used to predict and evaluate the physicochemical and ADME properties of newly designed analogues before synthesis, allowing for early optimization mdpi.comnih.gov.
Bioisosteric Replacements: Specific bioisosteric modifications can be employed to enhance metabolic stability. For instance, replacing metabolically labile ester linkages with more stable heteroaromatic rings can significantly increase in vitro metabolic stability nih.gov. Similarly, the replacement of hydrogen with deuterium (B1214612) at sites of metabolic oxidation can reduce the rate of metabolism due to the kinetic isotope effect, potentially prolonging the drug's half-life cambridgemedchemconsulting.com.
Synthesis and Biological Evaluation of Piperidine-Based Analogues
The synthesis and biological evaluation of piperidine-based analogues are fundamental to developing new antimalarial compounds related to this compound. These processes involve multi-step chemical synthesis to create a diverse library of compounds, followed by rigorous in vitro and in vivo testing to assess their antiplasmodial activity and other relevant biological effects.
For quinoline-piperidine scaffolds, which share structural elements with this compound, several series of functionalized analogues have been synthesized and evaluated for their antiplasmodial activity nih.gov. These studies often involve preparing both amino- and (aminomethyl)quinolines decorated with modified piperidine-containing side chains nih.gov.
The biological evaluation typically encompasses:
In vitro Antiplasmodial Activity: Compounds are screened against various Plasmodium falciparum strains, including chloroquine-sensitive (e.g., NF54) and chloroquine-resistant (e.g., K1) strains, to determine their half-maximal inhibitory concentrations (IC50 values) nih.govnih.gov.
Cytotoxicity Assessment: Concurrently, the cytotoxicity of active compounds is evaluated in mammalian cell lines (e.g., CHO cells) to determine their selectivity index, which indicates the ratio of toxicity to parasiticidal activity nih.gov. Compounds demonstrating high antiplasmodial activity with low or no cytotoxicity are considered promising leads nih.govnih.gov.
In vivo Efficacy: The most promising in vitro hits are further evaluated in in vivo models, such as mice infected with Plasmodium berghei, to assess their efficacy in a living system acs.org.
The iterative process of design, synthesis, and biological evaluation allows medicinal chemists to establish structure-activity relationships (SARs), guiding further modifications to optimize potency, selectivity, and pharmacokinetic properties, ultimately leading to the identification of potential drug candidates.
Drug Target Identification and Validation for Tripiperaquine
Methodologies for Identifying Direct and Indirect Molecular Targets
The identification of both direct and indirect molecular targets of tripiperaquine relies on a range of sophisticated methodologies designed to detect and characterize drug-protein interactions within a complex biological system. These approaches are essential for elucidating the full spectrum of a drug's activity.
Biochemical and Genetic Screening Approaches
Biochemical and genetic screening methods represent foundational strategies for drug target identification. core.ac.uk These approaches can be broadly categorized as follows:
Biochemical Screening: These assays typically involve testing the effect of a compound on the activity of a purified enzyme or a panel of enzymes. childrenshospital.org For this compound, this could involve assessing its ability to inhibit or activate specific kinases, proteases, or other enzymes relevant to the pathophysiology of the diseases it is intended to treat. These studies can be performed on various sample types, including blood, urine, or tissue samples. childrenshospital.org
Genetic Screening: This involves systematically perturbing gene function to identify genes that either enhance or suppress the phenotypic effects of a drug. nih.gov A common approach is a forward genetic screen using chemical mutagenesis, where cells are treated with a mutagen to induce random mutations. nih.gov Cells that exhibit resistance to this compound are then selected and their genomes are sequenced to identify the mutated gene, which may represent the drug's direct target or a component of its downstream signaling pathway. nih.gov This method is unbiased and can uncover novel drug-target interactions. nih.gov Both biochemical and genetic screening are considered complementary, providing a more complete picture when used together. veritasint.comnih.gov
A summary of these screening approaches is presented in the table below.
| Screening Approach | Principle | Application to this compound |
| Biochemical Screening | Measures the direct effect of the compound on the activity of isolated enzymes or proteins. childrenshospital.org | Assess inhibition or activation of key enzymes implicated in relevant disease pathways. |
| Genetic Screening | Identifies genes that modify the cellular response to the drug, pointing to potential targets or resistance mechanisms. nih.gov | Uncover genes whose mutation confers resistance or sensitivity to this compound, thereby identifying its molecular targets. |
Application of Chemical Probes (e.g., Cellular Thermal Shift Assay)
Chemical probes are powerful tools for identifying the cellular targets of a compound. frontiersin.org The Cellular Thermal Shift Assay (CETSA®) is a prominent label-free method for studying drug-target engagement in a native cellular environment. wikipedia.orgresearchgate.net
The principle of CETSA is based on the thermodynamic stabilization of a protein upon ligand binding. univr.itpelagobio.com When a drug like this compound binds to its target protein, it typically increases the protein's resistance to heat-induced denaturation. pelagobio.comdrugtargetreview.com The CETSA process involves treating intact cells with the drug, followed by heating the cells to induce protein denaturation. univr.itpelagobio.com The soluble, non-denatured protein fraction is then quantified. researchgate.netpelagobio.com A shift in the melting temperature of a protein in the presence of this compound provides direct evidence of target engagement. univr.itdrugtargetreview.com
The key advantages of CETSA include:
Label-free: It does not require any modification of the drug or the protein, preserving their natural behavior. pelagobio.com
Physiologically Relevant: It measures target engagement within intact cells, providing a more accurate representation of the drug's action in a biological context. pelagobio.comdrugtargetreview.com
Broad Applicability: It can be applied to a wide range of protein targets, irrespective of their function or the availability of specific antibodies. pelagobio.com
The workflow for a typical CETSA experiment is outlined below.
| Step | Description |
| 1. Treatment | Intact cells are incubated with this compound or a vehicle control. pelagobio.com |
| 2. Heat Shock | The treated cells are heated to various temperatures to induce protein denaturation. pelagobio.com |
| 3. Lysis | The cells are lysed to release the cellular contents. univr.it |
| 4. Separation | Centrifugation is used to separate the aggregated, denatured proteins from the soluble protein fraction. univr.it |
| 5. Quantification | The amount of the specific protein of interest remaining in the soluble fraction is quantified, often using techniques like Western blotting or immunoassays. researchgate.netdrugtargetreview.com |
Proteomics-Based Target Identification Techniques (e.g., SILAC, iTRAQ)
Proteomics-based approaches offer a global and unbiased view of a drug's interactions with the entire proteome. mdpi.com Techniques like Stable Isotope Labeling with Amino acids in Cell culture (SILAC) and Isobaric Tags for Relative and Absolute Quantitation (iTRAQ) are powerful quantitative mass spectrometry methods for identifying protein targets. frontiersin.orgsilantes.com
SILAC: In a SILAC experiment, two populations of cells are grown in media containing either "light" or "heavy" isotopes of essential amino acids (e.g., arginine and lysine). frontiersin.orgmetwarebio.com One cell population is treated with this compound, while the other serves as a control. frontiersin.org The cell lysates are then combined, and the proteins are digested and analyzed by mass spectrometry. frontiersin.org The relative abundance of proteins between the treated and untreated samples can be accurately quantified by comparing the intensities of the "light" and "heavy" peptide peaks. frontiersin.org Changes in protein expression or stability upon drug treatment can indicate potential targets. core.ac.uk
iTRAQ: iTRAQ is a chemical labeling method where peptides from different samples (e.g., this compound-treated and control) are labeled with isobaric tags. mdpi.comnih.gov These tags have the same mass, so the labeled peptides appear as a single peak in the initial mass spectrometry scan. mdpi.com Upon fragmentation, the tags release reporter ions of different masses, allowing for the relative quantification of the peptides from each sample. mdpi.com iTRAQ allows for the simultaneous analysis of multiple samples, increasing throughput. mdpi.comnih.gov
A comparison of these two techniques is provided below.
| Feature | SILAC | iTRAQ |
| Labeling Method | Metabolic labeling with stable isotope-containing amino acids. silantes.com | Chemical labeling of peptides with isobaric tags. silantes.com |
| Sample Type | Primarily for cultured cells. silantes.com | Applicable to a wide range of biological samples, including tissues. mdpi.com |
| Multiplexing | Typically allows for the comparison of 2-3 samples. mdpi.com | Can multiplex up to 8 samples simultaneously. mdpi.com |
| Potential Issues | Not suitable for primary tissues. mdpi.com | Can suffer from ratio compression, underestimating quantitative ratios. silantes.com |
Structural Biology Approaches to Target Elucidation (e.g., X-ray Crystallography, NMR Spectroscopy, Homology Modeling)
Structural biology techniques provide high-resolution information about the three-dimensional structure of drug-target complexes, offering invaluable insights into the molecular basis of drug action. researchcorridor.orgnumberanalytics.com
X-ray Crystallography: This technique involves crystallizing the target protein in complex with this compound and then diffracting X-rays through the crystal. researchcorridor.orgnumberanalytics.com The resulting diffraction pattern is used to calculate an electron density map, which reveals the precise arrangement of atoms in the protein and the bound drug. numberanalytics.com This provides a static, high-resolution picture of the binding mode. nanoimagingservices.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy can determine the structure of proteins and their complexes in solution, which is a more physiologically relevant environment than a crystal lattice. researchcorridor.orgzobio.com It can also provide information about the dynamics of the interaction between this compound and its target. zobio.com NMR is particularly useful for studying weaker interactions and can help define the binding site. zobio.com
Homology Modeling: When an experimental structure of the target protein is not available, homology modeling can be used to build a theoretical 3D model based on the known structure of a related protein. This model can then be used for computational docking studies with this compound to predict potential binding modes.
These structural biology techniques are often used in a complementary manner to provide a comprehensive understanding of how this compound interacts with its molecular targets. zobio.comnih.gov
Computational Prediction and Network-Based Approaches for Target Mapping
Computational methods play an increasingly important role in drug target identification by predicting potential drug-target interactions and placing them within the context of biological networks. frontiersin.orgcam.ac.uk
Computational Prediction: These approaches use machine learning algorithms and various molecular descriptors to predict potential targets for a given compound. cam.ac.uknih.gov Ligand-based methods search for known targets of compounds that are chemically similar to this compound. nih.gov Structure-based methods, such as molecular docking, use the 3D structure of potential target proteins to predict how well this compound might bind. nih.gov
Network-Based Approaches: These methods analyze the relationships between drugs, targets, and diseases within large biological networks, such as protein-protein interaction (PPI) networks. frontiersin.orgnih.govnumberanalytics.com By mapping the known targets of drugs and their associated diseases onto these networks, it is possible to identify new potential targets for this compound based on its proximity to disease-relevant modules or pathways. nih.govmdpi.comarxiv.org This approach can help in prioritizing targets for experimental validation and in drug repurposing efforts. nih.gov
Validation Strategies for Identified this compound Targets in Preclinical Models
Once potential targets for this compound have been identified, it is crucial to validate their relevance in preclinical models. sygnaturediscovery.comdrugtargetreview.com This step confirms that engaging the target with the drug leads to a desired therapeutic effect. sygnaturediscovery.comdigitellinc.com
Validation strategies include:
Functional Analysis: In vitro assays are used to measure the biological activity of the target and to characterize the pharmacological effects of this compound on its function. sygnaturediscovery.com
Expression Profiling: The expression levels of the target mRNA and protein are examined in healthy versus diseased tissues to correlate its presence with the disease state. sygnaturediscovery.com
Cell-based Models: Utilizing disease-relevant cell lines, including 3D cultures and induced pluripotent stem cells (iPSCs), to demonstrate that this compound elicits the desired biological effect by modulating its target. sygnaturediscovery.comdiscoveryontarget.com
Genetic Manipulation: Using techniques like siRNA or CRISPR/Cas9 to knockdown or knockout the identified target gene in cell or animal models. If the effects of genetic manipulation mimic the effects of this compound treatment, it provides strong evidence for target validation. drugtargetreview.com
In Vivo Models: Testing the efficacy of this compound in animal models of the disease where the target is known to play a role. This provides the most definitive preclinical validation of the drug-target interaction. nih.gov
Inadequate preclinical target validation is a significant contributor to the failure of drug candidates in clinical trials. sygnaturediscovery.comdrugtargetreview.com Therefore, a rigorous and multi-faceted validation process is essential to increase the probability of success for this compound in later stages of drug development. drugtargetreview.com
Preclinical Development Methodologies and Principles for Tripiperaquine
Early-Stage Drug Discovery Pipelines for Tripiperaquine Lead Optimization
The early stages of drug discovery for this compound, as with other promising drug candidates, involved a systematic process of lead identification and optimization. Lead optimization is the final phase of drug discovery, focusing on enhancing the pharmacological profile and drug metabolism and pharmacokinetics (DMPK) properties of a lead compound, including its efficacy, potency, and target selectivity. [Previous search results 4, 5, 6] This iterative process refines the chemical structure of the lead compound to improve its interaction with the intended biological target and to address any pharmacological deficiencies. [Previous search results 5, 6]
Key methodologies in this pipeline include:
Structure-Activity Relationship (SAR) Analysis: Chemical modifications are systematically introduced to the compound's structure, and the resulting changes in biological activity are analyzed. This helps in understanding which structural features are crucial for activity and how they can be optimized. [Previous search results 5, 6]
High-Throughput Screening (HTS): While primarily used for hit identification, HTS can also inform lead optimization by rapidly testing numerous compound variations against the target. [Previous search results 9, 10]
Computational Methods: In silico approaches such as pharmacophore studies, molecular dynamics, quantitative structure-activity relationship (QSAR), and molecular docking are employed to predict and guide structural modifications for improved properties. [Previous search result 4]
This compound was identified as a compound exhibiting promising activity against Plasmodium spp. in laboratory animals, indicating that it successfully navigated these early-stage optimization processes to become a viable candidate for further preclinical investigation. [Previous search result 2]
Preclinical Efficacy Studies in in vivo Parasitic Models (e.g., Rodent and Simian Models)
Preclinical efficacy studies are indispensable for evaluating the therapeutic potential of antimalarial compounds like this compound in living systems. These in vivo investigations utilize various animal models that mimic human parasitic infections. Rodent and simian models are particularly important in antimalarial drug discovery due to their physiological relevance and the ability to study the complex parasite life cycle within a host. [Previous search results 13, 19]
Rodent Models: Rodent malaria models, primarily involving Plasmodium berghei and Plasmodium yoelii parasites in mice, are widely used for initial efficacy screening. [Previous search results 3, 13, 19, 23, 24] A common assay is the "4-day suppressive test," which assesses the compound's ability to suppress parasitemia (the level of parasites in the blood) over a four-day period. These models help in evaluating the potency of lead compounds against different developmental stages of the parasite in vivo. [Previous search result 13]
Simian Models: For antimalarial compounds, simian models, such as Plasmodium cynomolgi infection in monkeys, provide a more complex and physiologically relevant system, often used for advanced efficacy evaluations. These models can offer insights into drug activity against liver stages and relapsing forms of malaria, which are not always fully captured in rodent models. [Previous search result 2]
This compound (M-1020, 20) has demonstrated promising activity against Plasmodium spp. in laboratory animals, confirming its efficacy in relevant in vivo parasitic models. [Previous search result 2] While specific detailed efficacy data for this compound in these models were not extensively detailed in the provided search results, its classification as a promising antimalarial indicates successful outcomes in such studies.
Formulation Development Strategies for Improved Solubility and Bioavailability in Preclinical Investigations
Cosolvent Systems
Cosolvent systems are a common strategy employed to enhance the solubility of poorly water-soluble drugs. These systems involve the use of a mixture of solvents, where the addition of a water-miscible organic solvent (cosolvent) to an aqueous medium can significantly increase the drug's solubility. Common pharmaceutical cosolvents include propylene (B89431) glycol, polyethylene (B3416737) glycol, and glycerin. [Current search result 6] The mechanism often involves reducing the polarity of the solvent system, which can be more favorable for the solvation of hydrophobic drug molecules. While cosolvents can be effective, careful consideration is given to their concentration to avoid potential drug precipitation upon administration in vivo or adverse effects. [Current search result 6]
Cyclodextrin (B1172386) Complexation
Cyclodextrin complexation is a widely utilized technique to improve the aqueous solubility, dissolution rate, and bioavailability of poorly soluble drugs. Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic outer surface. They can form non-covalent inclusion complexes with drug molecules, effectively encapsulating the hydrophobic portion of the drug within their cavity. [Previous search results 6, 18, 26, 28] This encapsulation enhances the apparent solubility of the drug in aqueous solutions. [Previous search result 13]
The effectiveness of cyclodextrin complexation can be further optimized through the formation of "ternary complexes," where a third component, such as a water-soluble polymer, organic acid, or a cosolvent, is added. These auxiliary substances can increase the complexation efficiency and stability, allowing for improved drug solubilization even with lower amounts of cyclodextrins. [Previous search results 13, 26, 28]
Suspension and Solution Preparations
For preclinical investigations, particularly in early development phases, the preparation of the drug as a solution or a suspension is a common and flexible approach. [Current search result 10]
Solution Preparations: For weakly acidic or basic compounds, solubility can often be significantly increased by adjusting the pH of the solution. [Current search result 6] Additionally, the incorporation of surfactants or polymers can further enhance solubility and maintain the drug in a dissolved state. [Current search result 6]
Suspension Preparations: When a drug's solubility is inherently low, even with solubility enhancers, a suspension may be a viable option. Aqueous suspensions of poorly soluble drugs can be stabilized through the addition of water-soluble polymers, which help to prevent particle aggregation and caking, ensuring uniform dispersion and redispersibility. [Previous search result 17] These preparations can be formulated in various media, including water, glycerol, polyethylene glycols, or even oils, depending on the drug's properties and the intended route of administration. [Previous search result 20]
These formulation strategies are critical for ensuring that sufficient drug exposure is achieved in preclinical in vivo studies, thereby enabling accurate assessment of efficacy and pharmacokinetics.
Assessment of Selective Modulation of Biological Targets in Preclinical Contexts
A fundamental aspect of preclinical development for this compound, as an antimalarial, involves thoroughly assessing its selective modulation of biological targets within the Plasmodium parasite. This ensures that the compound exerts its therapeutic effect through a specific mechanism and minimizes potential off-target interactions in the host. Target selectivity is a key objective during lead optimization. [Previous search results 4, 9]
Antimalarial drugs, including bisquinolines like this compound, are known to primarily target the Plasmodium parasite's digestive vacuole. mdpi.comdrugbank.comnih.gov Within this acidic organelle, the parasite degrades host hemoglobin as a nutrient source, a process that releases toxic heme. The parasite detoxifies this heme by polymerizing it into hemozoin. [Previous search result 29]
Mechanism of Action for this compound: this compound, similar to other 4-aminoquinoline (B48711) antimalarials such as chloroquine (B1663885) and piperaquine (B10710), is understood to inhibit the heme detoxification pathway within the parasite's digestive vacuole. mdpi.comdrugbank.com These drugs concentrate in the acidic digestive vacuole, where they are thought to bind to heme, preventing its polymerization into hemozoin. This leads to an accumulation of toxic free heme, which damages the parasite and ultimately leads to its death. mdpi.comnih.gov
Assessment of Selective Modulation: To confirm this selective modulation, preclinical studies typically employ:
Parasite vs. Mammalian Cell Selectivity Screens: These in vitro assays compare the compound's activity against Plasmodium parasites with its activity against mammalian cells. High selectivity for the parasite indicates a favorable therapeutic index. [Previous search result 3]
Biochemical Assays: These assays directly investigate the compound's interaction with specific parasitic enzymes or proteins involved in the targeted pathway (e.g., heme polymerization assays). [Previous search result 3]
Genetic Studies: In some cases, genetic manipulation of the parasite (e.g., mutations in transporters like PfCRT or PfMDR1, which are known to modulate susceptibility to heme-binding antimalarials) can be used to confirm the target and understand resistance mechanisms. nih.govnih.gov
By focusing on these specific parasitic processes, researchers can confirm that this compound selectively modulates its intended biological targets, contributing to its efficacy as an antimalarial agent.
Chemical Biology Investigations and Drug Design Paradigms for Tripiperaquine
Integration of Chemical Biology Tools in Understanding Piperaquine's Biological Effects
Chemical biology tools have been instrumental in dissecting the intricate biological effects of Piperaquine (B10710) on the malaria parasite. The primary mechanism of action for Piperaquine involves its accumulation in the parasite's acidic digestive vacuole, where it interferes with the detoxification of host heme. fishersci.canih.govthegoodscentscompany.comuni.lu Plasmodium falciparum digests hemoglobin from host red blood cells, a process that releases toxic free heme. Piperaquine binds to this heme (specifically Fe3+), thereby preventing its crystallization into inert hemozoin. This leads to the accumulation of toxic heme species, ultimately resulting in parasite death. thegoodscentscompany.com
The emergence of drug resistance has necessitated the application of sophisticated chemical biology techniques to understand the underlying molecular mechanisms. Key among these are studies focusing on the Plasmodium falciparum chloroquine (B1663885) resistance transporter (PfCRT) and plasmepsin II/III genes. Mutations in the Pfcrt gene, initially associated with chloroquine resistance, have also been strongly linked to Piperaquine resistance. fishersci.ca These mutations can alter the central drug-binding cavity of PfCRT, facilitating the efflux of protonated drug molecules out of the digestive vacuole, thereby reducing their effective concentration at the heme target.
Furthermore, amplification of the plasmepsin II and III genes, which encode aspartic proteases involved in hemoglobin degradation, has been identified as a molecular marker associated with Piperaquine resistance, particularly in Southeast Asia. fishersci.ca Chemical biology approaches, including gene overexpression techniques and CRISPR-Cas9 gene editing, have been employed to functionally examine the role of these molecular markers, such as the plasmepsin 2 and 3 copy number variations (CNVs) and specific single nucleotide polymorphisms (SNPs) in genes like the putative exonuclease protein (exo-E415G) and mitochondrial carrier protein (mcp-N252D). Biochemical assays are utilized to measure mutant PfCRT-mediated drug transport, while molecular dynamics simulations provide insights into conformational changes in the transporter's cavity. Quantum mechanical calculations and X-ray diffraction experiments have further elucidated the molecular details of heme-binding, suggesting a direct quinoline-heme interaction through an Fe-N coordinative bond, with the aliphatic amine contributing significantly to the drug-substrate interaction energy.
Structure-Based Drug Design (SBDD) and Ligand-Based Drug Design (LBDD) Approaches for Piperaquine
Structure-Based Drug Design (SBDD) and Ligand-Based Drug Design (LBDD) are powerful computational and experimental methodologies employed in drug discovery to rationally design and optimize compounds. SBDD leverages the three-dimensional structure of a biological target (e.g., a protein) to design ligands that fit precisely into its binding sites, aiming for optimal binding affinity and specificity. LBDD, conversely, relies on the chemical information of known active and inactive molecules to identify structural features correlated with biological activity, without requiring knowledge of the target's 3D structure.
While the principles of SBDD and LBDD are broadly applied in antimalarial drug discovery, specific detailed research findings on the de novo design of novel Piperaquine derivatives using these approaches are not extensively documented in the provided search results. However, computational chemistry, a core component of both SBDD and LBDD, has been applied to understand Piperaquine's interactions and resistance mechanisms. For instance, molecular dynamics simulations have been used to assess changes in the PfCRT central drug-binding cavity due to mutations, which is a form of structural analysis crucial for rational design efforts. Quantum chemical calculations have also been performed to study the lipophilicity and heme-binding characteristics of antimalarial drugs, including Piperaquine, providing insights into their physicochemical properties relevant for drug design. These computational insights, while not explicitly detailing the design of new Piperaquine analogs, contribute to the foundational understanding that would inform such SBDD or LBDD efforts.
Retrometabolic Drug Design Principles Applied to Piperaquine Derivatives
Retrometabolic drug design is a strategic approach focused on creating safer drugs by controlling their metabolism and distribution to enhance efficacy and minimize undesirable side effects. This methodology is analogous to retrosynthetic analysis in organic chemistry, where the synthesis of a target molecule is planned backward. In retrometabolic drug design, metabolic pathways are considered during the design phase to ensure predictable metabolism into inactive moieties after the desired therapeutic effect is achieved, or to facilitate targeted drug delivery. The concept encompasses two main approaches: the design of "soft drugs" (active agents designed for predictable inactivation) and "chemical delivery systems" (biologically inert molecules that convert into the active drug at the target site).
Despite the general principles of retrometabolic drug design being well-established and applied to various drug classes, specific published applications or detailed studies focusing on the retrometabolic design of Piperaquine derivatives were not identified in the provided information. Research on Piperaquine has primarily focused on its existing mechanism of action and resistance, rather than on modifying its metabolic profile through retrometabolic design principles to create new, safer analogs or targeted delivery systems.
High-Throughput Screening and Computational Chemistry in Piperaquine Drug Discovery
High-Throughput Screening (HTS) and computational chemistry are integral components of modern drug discovery, enabling the rapid evaluation of vast compound libraries and the prediction of molecular properties and interactions.
High-Throughput Screening (HTS): HTS assays have been developed for the quantification of Piperaquine in biological fluids, such as plasma and dried blood spots, facilitating pharmacokinetic studies and monitoring drug concentrations in large-scale clinical trials. These assays utilize 96-well plate formats and automated liquid handling systems, significantly increasing sample throughput. For instance, a high-throughput LC-MS/MS assay for Piperaquine in plasma can achieve a throughput of 192 samples per day.
Beyond quantification, HTS is crucial in identifying and characterizing antimalarial resistance. The Piperaquine Survival Assay (PSA) is a specific HTS method developed to identify Piperaquine resistance by quantifying parasite survival after exposure to specific drug concentrations. fishersci.ca HTS is also broadly applied in antimalarial drug discovery to screen compound libraries for new lead compounds, including those that may affect hemoglobin catabolism or other druggable pathways in the parasite.
Computational Chemistry: Computational chemistry plays a vital role in understanding Piperaquine's behavior and resistance mechanisms. Molecular dynamics simulations are used to assess changes in the conformation of the Plasmodium falciparum chloroquine resistance transporter (PfCRT) due to resistance-conferring mutations, providing insights into how these mutations affect drug transport.
Furthermore, quantum chemical calculations have been applied to study the lipophilicity of antimalarial drugs, including Piperaquine, and to elucidate their heme-binding mechanisms at a molecular level. These calculations have suggested a direct coordinative bond between the quinoline (B57606) moiety of Piperaquine and the heme iron. Computational models also integrate empirically determined fitness landscapes, antimalarial susceptibility profiles, mutation rates, and drug pharmacokinetics to predict the evolution of drug resistance.
The following table summarizes some computational properties of Piperaquine phosphate:
| Property | Value |
| TPSA | 116.5 Ų |
| LogP | 4.4955 |
| H_Acceptors | 7 |
| H_Donors | 3 |
| Rotatable_Bonds | 6 |
Elucidation of Piperaquine Interactions with Biological Macromolecules
The elucidation of Piperaquine's interactions with biological macromolecules is central to understanding its antimalarial efficacy and the mechanisms of resistance.
The primary macromolecular target of Piperaquine is believed to be heme (Ferriprotoporphyrin IX) within the digestive vacuole of the Plasmodium falciparum parasite. thegoodscentscompany.com Piperaquine, a weak base, accumulates in the acidic environment of this vacuole. thegoodscentscompany.com Once inside, it binds to the toxic free heme, preventing its polymerization into hemozoin, a non-toxic crystalline byproduct of hemoglobin digestion. This inhibition leads to the accumulation of reactive heme species, which are detrimental to the parasite. thegoodscentscompany.com Experimental studies, including quantum mechanical calculations and X-ray diffraction, suggest a direct interaction between the quinoline rings of Piperaquine and the Fe(III) protoporphyrin moiety of heme, potentially forming an Fe-N coordinative bond. The aliphatic amine portion of Piperaquine also contributes significantly to this interaction.
Beyond its direct interaction with heme, Piperaquine's efficacy and the development of resistance are heavily influenced by its interactions with parasite transporters and enzymes. The Plasmodium falciparum chloroquine resistance transporter (PfCRT), a digestive vacuole membrane protein, plays a critical role in mediating Piperaquine resistance. fishersci.ca Mutations in PfCRT can alter the transporter's function, leading to increased efflux of Piperaquine from the digestive vacuole into the parasite cytosol, thereby reducing its concentration at the site of action. Studies involving purified PfCRT isoforms and molecular dynamics simulations have highlighted differences in drug transport kinetics and conformational changes in PfCRT's central cavity between sensitive and resistant parasite strains.
Furthermore, the amplification of plasmepsin II and plasmepsin III genes, which encode aspartic proteases responsible for hemoglobin degradation in the digestive vacuole, has been associated with Piperaquine resistance. fishersci.ca While the exact nature of Piperaquine's direct interaction with these plasmepsins is still under investigation, their role in hemoglobin digestion suggests an indirect influence on the drug's mechanism or the parasite's response to drug pressure. Studies have demonstrated that disruption of plasmepsin II and/or plasmepsin III can increase parasite sensitivity to Piperaquine, further supporting their involvement in the resistance phenotype.
Future Directions and Emerging Research Avenues for Tripiperaquine
Addressing Evolving Resistance Challenges Through Novel Tripiperaquine Design
The emergence of drug resistance is a primary obstacle in the treatment of infectious diseases like malaria. For quinoline (B57606) and bisquinoline drugs, resistance is often linked to specific genetic mutations in the target pathogen. In Plasmodium falciparum, the parasite responsible for the most severe form of malaria, resistance to piperaquine (B10710) has been associated with mutations in the P. falciparum chloroquine (B1663885) resistance transporter (PfCRT) gene. mdpi.comnih.gov New mutations in this transporter can facilitate the efflux of the drug from its site of action within the parasite's digestive vacuole. mdpi.com
Future research into this compound as a potential antimicrobial would necessitate a proactive approach to resistance. This would involve:
Prophylactic Resistance Screening: In vitro evolution experiments could be conducted to predict potential resistance mechanisms before they appear in a clinical setting. By exposing pathogen populations to sub-lethal concentrations of this compound over extended periods, researchers can identify the genetic mutations that confer resistance.
Analogue Synthesis: Armed with knowledge of potential resistance mutations, medicinal chemists can design novel analogues of this compound. These new designs would aim to maintain efficacy against both wild-type and resistant strains. Strategies could include modifying the molecule to bypass efflux pumps or to have a different binding interaction with its target. For instance, structure-activity relationship (SAR) studies on novel bisquinoline antimalarials have shown that modifying the core structure and linker regions can yield compounds with potent activity against multidrug-resistant P. falciparum strains. chemrxiv.org
The table below details key genetic markers associated with resistance to the related compound piperaquine, which would be critical areas of investigation in any future development of this compound for similar indications.
| Gene Marker | Associated Mutations | Implication for Resistance |
| P. falciparum chloroquine resistance transporter (PfCRT) | T93S, H97Y, F145I, I218F, M343L, C350R, G353V | Linked to reduced susceptibility by likely facilitating drug efflux from the parasite's digestive vacuole. mdpi.comnih.gov |
| P. falciparum plasmepsin 2 and 3 (pfpm2, pfpm3) | Gene amplification (increased copy number) | Associated with some instances of piperaquine resistance, particularly in combination with PfCRT mutations. nih.gov |
This interactive table outlines resistance markers for piperaquine, a related compound, which could inform future resistance surveillance for this compound.
Exploration of Combination Therapies Involving this compound in Preclinical Settings
Combination therapy is a cornerstone of modern medicine for treating complex diseases, from cancer to infections, as it can enhance efficacy, lower the required doses of individual agents, and delay the onset of resistance. nih.govmdpi.com For any future therapeutic application of this compound, exploring its synergistic potential with other compounds in preclinical models would be a critical research avenue.
The rationale for this exploration is strong. In antimalarial therapy, artemisinin-based combination therapies (ACTs), which pair a potent artemisinin (B1665778) derivative with a longer-acting partner drug like piperaquine, have been the standard of care. nih.govtaylorandfrancis.com This approach ensures rapid clearance of the pathogen while the partner drug eliminates the remaining parasites.
Preclinical exploration for this compound would involve:
In Vitro Synergy Studies: Using techniques such as checkerboard assays to systematically test this compound against a panel of existing therapeutic agents. These studies would identify combinations that are synergistic (the combined effect is greater than the sum of its parts), additive, or antagonistic.
Animal Model Testing: Promising combinations identified in vitro would then be advanced to preclinical animal models. mdpi.com These studies are essential to evaluate the pharmacokinetics and pharmacodynamics of the drug combination and to confirm its enhanced efficacy in a living system before any consideration for human trials.
While specific preclinical combination studies for this compound are not yet available, the success of other combination regimens, such as lurbinectedin (B608698) with irinotecan (B1672180) in oncology, underscores the power of this strategy in drug development. mdpi.com
Advancements in Targeted this compound Delivery Systems
The therapeutic efficacy of a drug is often limited by its physicochemical properties, such as poor solubility or lack of specificity, which can affect its bioavailability and distribution in the body. Targeted drug delivery systems, often leveraging nanotechnology, offer a promising solution to overcome these challenges. nih.govmdpi.comfrontiersin.org
For this compound, future research could focus on developing advanced delivery systems to enhance its therapeutic potential. These systems could be engineered to:
Improve Solubility and Bioavailability: Encapsulating a hydrophobic compound like this compound within a nanocarrier, such as a liposome (B1194612) or a polymeric nanoparticle, can improve its solubility in aqueous environments and protect it from premature degradation, thereby increasing its circulation time and bioavailability. mdpi.comrsc.org
Enable Targeted Delivery: Nanoparticles can be surface-functionalized with specific ligands (e.g., antibodies, peptides, or aptamers) that recognize and bind to receptors uniquely expressed on target cells, such as infected erythrocytes or cancer cells. nih.govnih.gov This "active targeting" approach concentrates the drug at the site of action, maximizing its effect while minimizing exposure to healthy tissues. nih.gov
Control Drug Release: Stimuli-responsive delivery systems can be designed to release their drug payload only in response to specific triggers present in the disease microenvironment, such as a change in pH or the presence of certain enzymes.
The development of such systems for this compound would represent a significant step toward precision medicine, potentially enhancing its efficacy and broadening its therapeutic applications.
Leveraging Synthetic Biology for Enhanced this compound Production or Analogue Discovery
Synthetic biology combines principles from biology and engineering to design and construct new biological parts, devices, and systems. This field has revolutionary potential for pharmaceutical production, particularly for complex molecules that are difficult and costly to synthesize chemically. frontiersin.org
A prime example from the antimalarial field is the production of artemisinic acid, the precursor to artemisinin. Researchers have successfully transferred the entire metabolic pathway from the plant Artemisia annua into microbes like yeast and into high-biomass crops like tobacco, creating scalable and cost-effective production platforms. nih.gov
Future research on this compound could similarly benefit from synthetic biology in two main ways:
Biosynthesis of Precursors: If the biosynthetic pathway for this compound or its key precursors can be elucidated, the relevant genes could be introduced into a microbial chassis (like E. coli or yeast) for fermentation-based production. This could provide a more sustainable and economically viable source of the compound compared to traditional chemical synthesis.
Analogue Discovery: Synthetic biology tools can be used to generate novel analogues of this compound. By introducing engineered enzymes or modifying biosynthetic pathways, it is possible to create a library of related molecules. frontiersin.org This approach of "combinatorial biosynthesis" could rapidly generate new chemical entities for screening, potentially leading to the discovery of analogues with improved activity, better pharmacokinetic properties, or the ability to overcome resistance.
While the application of synthetic biology to this compound is currently speculative, the established success in producing other complex natural and synthetic drugs highlights this as a powerful and promising avenue for future investigation. frontiersin.orgnih.gov
Q & A
Q. How can researchers resolve contradictions between in vitro and in vivo efficacy data for this compound?
- Methodological Answer : Conduct mechanistic studies to identify factors like protein binding, metabolic activation, or host-pathogen interactions. Use transwell assays to simulate in vivo barriers (e.g., gut epithelium). Validate findings with transcriptomic or proteomic profiling of parasites exposed to subtherapeutic doses in vitro vs. in vivo .
Q. What strategies mitigate bias in retrospective analyses of this compound’s resistance emergence in field studies?
- Methodological Answer : Apply propensity score matching to balance confounding variables (e.g., prior drug exposure, geographic location). Use Bayesian hierarchical models to account for clustered data (e.g., village-level resistance patterns). Validate genotypic resistance markers (e.g., pfcrt mutations) with phenotypic assays .
Q. How can multi-omics approaches enhance understanding of this compound’s off-target effects in host cells?
- Methodological Answer : Integrate RNA-seq and metabolomics to map host pathways affected by this compound. Use CRISPR-Cas9 screening to identify susceptibility genes. Apply systems biology tools (e.g., weighted gene co-expression networks) to prioritize high-impact pathways for validation .
Methodological Challenges and Solutions
Q. How should researchers address variability in this compound’s bioavailability across different animal models?
- Methodological Answer : Standardize administration routes (e.g., oral gavage vs. intravenous) and fasting protocols. Monitor plasma concentrations via LC-MS/MS at multiple time points. Use allometric scaling to extrapolate dosing between species. Report bioavailability as absolute values (e.g., F%) with confidence intervals .
Q. What ethical considerations are critical when designing clinical trials for this compound in pediatric populations?
- Methodological Answer : Adhere to ICH E11 guidelines for pediatric trial design. Implement adaptive trial designs to minimize participant burden. Establish independent data safety monitoring boards (DSMBs) and obtain assent/consent using age-appropriate protocols. Publish negative outcomes to avoid publication bias .
Data Interpretation and Contradiction Analysis
Q. How can conflicting results about this compound’s hepatotoxicity be reconciled across studies?
- Methodological Answer : Perform meta-regression to assess covariates like dosing regimens, liver function baselines, and co-administered drugs. Use toxicogenomics to identify genetic susceptibility markers. Validate findings in 3D liver organoids to mimic human physiology better than traditional cell lines .
Q. What frameworks support robust causal inference in observational studies of this compound’s impact on malaria transmission dynamics?
- Methodological Answer : Apply counterfactual models (e.g., difference-in-differences) to estimate causal effects. Use spatiotemporal regression to control for environmental confounders (e.g., rainfall, vector density). Triangulate results with mechanistic models (e.g., Ross-Macdonald) to test biological plausibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
